1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride
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Overview
Description
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[211]hexane-4-carboxylicacidhydrochloride is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[211]hexane family, which is known for its rigid and compact molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core of the compound. This reaction can be facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure .
Another method involves the use of catalytic alkene insertion, where olefins and bicyclo[1.1.0]butyl ketones are coupled in the presence of a catalyst such as samarium diiodide (SmI2). This process is highly atom-economical and can produce substituted bicyclo[2.1.1]hexanes with high efficiency .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential bioisosteric properties make it a valuable scaffold for drug design and development.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds have a similar rigid structure but differ in the size and arrangement of their rings.
Bicyclo[2.2.1]heptanes: These compounds have a larger ring system and different chemical properties.
Azabicyclo[2.1.1]hexanes: These compounds contain nitrogen atoms in their structure, which can alter their reactivity and biological activity.
Uniqueness
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14ClNO4 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c9-4-7-2-8(3-7,6(11)12)5(1-10)13-7;/h5,10H,1-4,9H2,(H,11,12);1H |
InChI Key |
WQQOQBFMPZAXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(O2)CO)C(=O)O)CN.Cl |
Origin of Product |
United States |
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